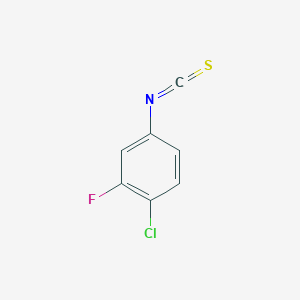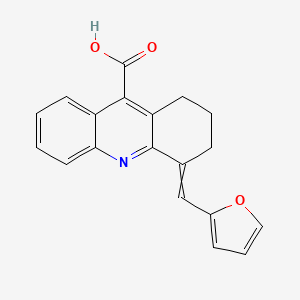
2-アミノ-7-(2-チエニル)-7,8-ジヒドロキナゾリン-5(6H)-オン
説明
2-Amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the quinazolinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of isatoic anhydrides with various reagents. For instance, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives was achieved by reacting methyl isocyanoacetate with isatoic anhydrides in the presence of a base, followed by hydrolysis . Similarly, 2-aminoquinolines were obtained from arylacetaldehydes, secondary amines, and aryl azides in a one-pot reaction . These methods suggest that the synthesis of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one could potentially be achieved through analogous multicomponent reactions or by modifying existing synthetic routes to incorporate the 2-thienyl moiety.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrimidine ring. The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, with the planar atoms of the dihydropyridine ring forming a dihedral angle with the benzene ring . This information can be extrapolated to predict the molecular geometry of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, which may exhibit similar conformational features.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including organocatalysis, as demonstrated by 2-aminoquinazolin-4(3H)-one, which was used as an organocatalyst for the activation of aldehydes to synthesize tertiary amines . The reactivity of the amino group and the potential for the formation of Schiff bases, as seen in the synthesis of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline , suggests that 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one could also participate in similar reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one are not detailed in the provided papers, the properties of related quinazolinone compounds can be indicative. These compounds typically exhibit solid-state properties and can be characterized by techniques such as IR, NMR, and mass spectrometry . The antimicrobial activities of some quinazolinone derivatives and the antiallergic activity of aminocarbostyrils suggest that the compound may also possess biological activities worth exploring.
科学的研究の応用
医薬品化学:抗菌剤
化合物中に存在するチオフェン部分は、抗菌活性を含む幅広い治療特性と関連付けられています。 チオフェン環を持つ化合物は、特に枯草菌、大腸菌、プロテウス・ブルガリス、および黄色ブドウ球菌に対して有意な阻害効果を示すことが報告されています 。分析対象の化合物は、特定の微生物経路を標的とする誘導体へと合成され、新しいクラスの抗菌剤を提供する可能性があります。
製薬研究:抗炎症作用と抗癌作用
チオフェン誘導体は、抗炎症作用と抗癌作用で知られています。問題の化合物は、炎症と癌細胞増殖に関連する生物学的経路を調節する可能性について調査することができます。 これは、慢性炎症性疾患や様々な癌の治療のための新しい治療薬の開発につながる可能性があります .
材料科学:有機半導体
チオフェン含有化合物の構造構成は、有機半導体での使用に適しています。それらの電子特性は、有機発光ダイオード(OLED)、太陽電池、およびその他の電子デバイスの開発に利用できます。 このような化合物の電子応用に関する研究は、材料科学の進歩につながる可能性のある有望な分野です .
創薬:キナーゼ阻害
キナーゼは、シグナル伝達において重要な役割を果たす酵素であり、様々な疾患における創薬の標的です。チオフェン誘導体は、キナーゼ阻害剤としての可能性を示しています。 対象化合物は、特に癌や自己免疫疾患の治療に関連する、キナーゼ活性を調節できる阻害剤を設計するための足場として使用できます .
化学合成:複素環式化合物のビルディングブロック
化合物の構造は、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用できることを可能にします。 その反応性は、医薬品化学やその他の研究分野で潜在的な用途を持つ、多様な分子ライブラリを作成するために活用できます .
分析化学:クロマトグラフィー研究
そのユニークな化学的性質により、化合物はクロマトグラフィー研究で、複雑な混合物の分離と分析のための新しい方法を開発するために使用できます。 これは、他の物質の検出を強化するための標準または誘導体化剤として役立つ可能性があります .
特性
IUPAC Name |
2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBIOMBKWGPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

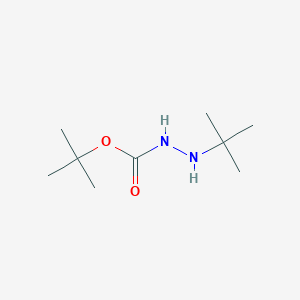
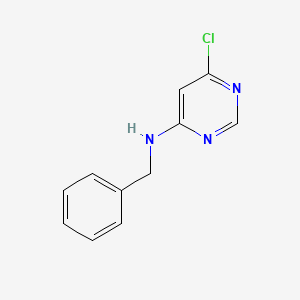
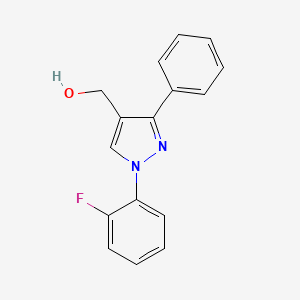
![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

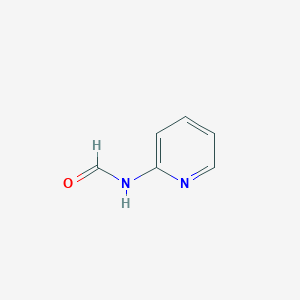
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)
